Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by a cyclohexyl group attached to a 2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the reaction of cyclohexylamine with 2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate: Unique due to its specific structural features and chemical properties.
Cyclohexyl 2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide: Similar structure but with an amide group instead of an ester.
Cyclohexyl 2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Properties
Molecular Formula |
C22H21NO4 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
cyclohexyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-14-7-10-16(11-8-14)23-20(24)18-12-9-15(13-19(18)21(23)25)22(26)27-17-5-3-2-4-6-17/h7-13,17H,2-6H2,1H3 |
InChI Key |
VQYNQJWDGOTOHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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